molecular formula C29H57NO2 B3093575 Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]- CAS No. 1246298-55-4

Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]-

Cat. No.: B3093575
CAS No.: 1246298-55-4
M. Wt: 451.8 g/mol
InChI Key: NQTIAYDGVUCKFJ-KSPVXFDASA-N
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Description

Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]- is a complex organic compound belonging to the class of ceramides. Ceramides are a family of waxy lipid molecules that are composed of sphingosine and a fatty acid. . Ceramides play a crucial role in cellular signaling and are involved in various biological processes, including cell differentiation, proliferation, and apoptosis.

Mechanism of Action

Target of Action

Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]-, also known as C12-Ceramide , is a type of sphingolipid. The primary targets of this compound are enzymes called ceramidases . Ceramidases are responsible for the hydrolysis of ceramides, a family of waxy lipid molecules. This process generates sphingosine and a free fatty acid, both of which play crucial roles in cell signaling .

Mode of Action

The compound interacts with its targets, the ceramidases, by serving as a substrate for these enzymes . It is hydrolyzed efficiently by both alkaline ceramidase from P. aeruginosa and neutral ceramidase from mouse liver . The hydrolysis of this compound by ceramidases leads to changes in the levels of ceramides and other sphingolipids within the cell .

Biochemical Pathways

The hydrolysis of Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]- by ceramidases is part of the sphingolipid metabolism pathway . This pathway plays a key role in cell recognition, signal transduction, and apoptosis. Changes in the levels of ceramides and other sphingolipids can affect these processes and have downstream effects on cell function .

Pharmacokinetics

Its metabolism likely involves hydrolysis by ceramidases, as mentioned above .

Result of Action

The hydrolysis of Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]- by ceramidases results in the production of sphingosine and a free fatty acid . These molecules are involved in various cellular processes, including cell recognition, signal transduction, and apoptosis .

Action Environment

The action of Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]- is influenced by various environmental factors. For instance, the activity of ceramidases can be affected by pH, temperature, and the presence of other molecules. Additionally, the bioavailability and stability of this compound may be influenced by factors such as diet and the presence of other lipids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]- typically involves the condensation of sphingosine with a fatty acid. The reaction is usually carried out under controlled conditions to ensure the correct stereochemistry of the product. One common method involves the use of dodecanoic acid and sphingosine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the desired product with high yield and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]- is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities. Its ability to modulate key cellular pathways makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

N-[(E,2R)-2-hydroxyheptadec-3-enyl]dodecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H57NO2/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-28(31)27-30-29(32)26-24-22-20-17-12-10-8-6-4-2/h23,25,28,31H,3-22,24,26-27H2,1-2H3,(H,30,32)/b25-23+/t28-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTIAYDGVUCKFJ-KSPVXFDASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(CNC(=O)CCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H](CNC(=O)CCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H57NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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